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Cat. No.: B165268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the synthesis of

Fluopyram, a potent succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide. The

synthesis route described herein utilizes 2-(Trifluoromethyl)benzoic acid as a key starting

material. This guide is intended for an audience of researchers, scientists, and professionals in

the field of drug development and agrochemical synthesis. It includes comprehensive

experimental procedures, quantitative data presented in tabular format for clarity, and visual

diagrams of the signaling pathway and experimental workflow to facilitate understanding and

reproducibility.

Introduction
Fluopyram is a broad-spectrum pesticide belonging to the pyridinyl-ethyl-benzamide chemical

class.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH)

enzyme, also known as Complex II, in the mitochondrial respiratory chain of target organisms.

[2][3][4] This disruption of the electron transport chain effectively blocks cellular energy

production, leading to the cessation of vital functions such as spore germination, germ tube

elongation, and mycelial growth in fungi, and paralysis and death in nematodes.[2][4][5] The

synthesis of Fluopyram can be efficiently achieved through the condensation of 2-
(Trifluoromethyl)benzoic acid with 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[6][7]
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This document outlines the key synthetic steps, providing detailed protocols and critical

parameters.

Mechanism of Action: Inhibition of Succinate
Dehydrogenase
Fluopyram exerts its biological activity by targeting the ubiquinone-binding site (Q-site) of the

succinate dehydrogenase enzyme complex.[8] This enzyme is a crucial component of both the

citric acid cycle and the mitochondrial electron transport chain, catalyzing the oxidation of

succinate to fumarate.[3][9] By binding to the SDH complex, Fluopyram prevents the binding of

the natural substrate, ubiquinone, thereby interrupting the electron flow from succinate to the

rest of the respiratory chain.[2][8] This leads to a rapid depletion of cellular ATP, causing

metabolic collapse and ultimately, cell death.[2]
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Fig. 1: Signaling pathway of Fluopyram's inhibitory action on Complex II.

Synthesis of Fluopyram: Experimental Protocols
The synthesis of Fluopyram from 2-(Trifluoromethyl)benzoic acid is a two-step process. The

first step involves the conversion of the carboxylic acid to its corresponding acid chloride,

followed by the condensation with the appropriate amine.

Step 1: Synthesis of 2-(Trifluoromethyl)benzoyl chloride
This procedure outlines the conversion of 2-(Trifluoromethyl)benzoic acid to 2-

(Trifluoromethyl)benzoyl chloride using thionyl chloride.[6][10]
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Materials:

2-(Trifluoromethyl)benzoic acid

Thionyl chloride (SOCl₂)

1,2-Dichloroethane (reaction solvent)

N,N-Dimethylformamide (DMF, catalytic)

Equipment:

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Rotary evaporator

Protocol:

To a 2L three-necked flask equipped with a reflux condenser, a dropping funnel, and a

magnetic stirrer, add 190.12 g (1.0 mol) of 2-(Trifluoromethyl)benzoic acid and 1 L of 1,2-

dichloroethane.[6]

Stir the mixture at room temperature (15°C) to dissolve the solid.[6]

Slowly add 118.97 g (1.0 mol) of thionyl chloride to the reaction mixture.[6] A few drops of

DMF can be added as a catalyst.

Heat the reaction mixture to 60°C and maintain this temperature for 3 hours under reflux.[6]

The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂)

evolution.
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After the reaction is complete (raw material ≤ 0.2% by HPLC), cool the mixture to room

temperature.[6]

Remove the solvent and excess thionyl chloride by distillation under reduced pressure

(-0.098 mPa) at a temperature up to 85°C to obtain 2-(Trifluoromethyl)benzoyl chloride as

the crude product.[6]

Step 2: Synthesis of Fluopyram
This protocol describes the amidation reaction between 2-(Trifluoromethyl)benzoyl chloride and

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride.[2]

Materials:

2-(Trifluoromethyl)benzoyl chloride

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride

Triethylamine (Et₃N)

Dichloromethane (DCM, solvent)

Anhydrous Sodium Sulfate (Na₂SO₄)

Acetone

Petroleum ether

n-Heptane

Equipment:

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel
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Rotary evaporator

Filtration apparatus

Protocol:

In a round-bottomed flask containing 250 mL of dichloromethane, add 2.8 g (10.73 mmol) of

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine hydrochloride.

Cool the mixture in an ice bath.

Cautiously add a solution of 3.3 g (32.19 mmol) of triethylamine in dichloromethane to the

flask.

Dropwise, add a solution of 2.7 g (12.95 mmol) of 2-(Trifluoromethyl)benzoyl chloride in

dichloromethane to the reaction mixture.

After the addition is complete, stir the reaction mixture for an additional 10 minutes in the ice

bath.

Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours.

Upon completion, add a suitable amount of water to the reaction mixture.

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

dichloromethane.

Combine the organic layers and dry over anhydrous sodium sulfate.

Remove the solvent under vacuum using a rotary evaporator to obtain the crude product.

The crude product can be purified by recrystallization from a mixture of acetone and

petroleum ether (1:10 v/v) or by washing with n-heptane under reflux to yield pure

Fluopyram.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Fluopyram.
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Table 1: Reaction Parameters for the Synthesis of 2-(Trifluoromethyl)benzoyl chloride

Parameter Value Reference

Molar Ratio (Acid:Thionyl

Chloride)
1:1 [6]

Reaction Temperature 60 °C [6]

Reaction Time 3 hours [6]

Solvent 1,2-Dichloroethane [6]

Yield 98% [6]

Purity 99% [6]

Table 2: Optimized Molar Ratios for Fluopyram Synthesis (Amidation Step)

Reactant Molar Ratio Reference

2-[3-chloro-5-

(trifluoromethyl)pyridin-2-

yl]ethylamine HCl

1 [2]

2-(Trifluoromethyl)benzoyl

chloride
1.2 [2]

Triethylamine 3 [2]

Table 3: Yield and Purity of Fluopyram

Parameter Value Reference

Yield >95% [3]

Purity (after purification) >99.5% [3]

Experimental Workflow
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The following diagram illustrates the workflow for the synthesis of Fluopyram from 2-
(Trifluoromethyl)benzoic acid.
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Fig. 2: Experimental workflow for the synthesis of Fluopyram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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